molecular formula C7H16Cl2N4 B12226256 5-hydrazino-1-isopropyl-3-methyl-1H-pyrazole

5-hydrazino-1-isopropyl-3-methyl-1H-pyrazole

Cat. No.: B12226256
M. Wt: 227.13 g/mol
InChI Key: VGUJLFMXMIYBDI-UHFFFAOYSA-N
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Description

5-hydrazino-1-isopropyl-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazino-1-isopropyl-3-methyl-1H-pyrazole can be achieved through several organic synthesis methods. One common approach involves the reaction of appropriate starting materials under specific conditions to yield the desired compound. For instance, the synthesis might involve the reaction of a hydrazine derivative with an isopropyl-substituted pyrazole precursor .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-hydrazino-1-isopropyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole derivative with an additional oxygen-containing functional group, while substitution reactions could introduce new substituents onto the pyrazole ring .

Scientific Research Applications

5-hydrazino-1-isopropyl-3-methyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-hydrazino-1-isopropyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H16Cl2N4

Molecular Weight

227.13 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C7H14N4.2ClH/c1-5(2)11-7(9-8)4-6(3)10-11;;/h4-5,9H,8H2,1-3H3;2*1H

InChI Key

VGUJLFMXMIYBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NN)C(C)C.Cl.Cl

Origin of Product

United States

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